Isonitrosoacetone
CAS No.:
Cat. No.: VC13337467
Molecular Formula: C3H5NO2
Molecular Weight: 87.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C3H5NO2 |
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Molecular Weight | 87.08 g/mol |
IUPAC Name | (1Z)-1-hydroxyiminopropan-2-one |
Standard InChI | InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2- |
Standard InChI Key | OVGLVOLWBBGQHS-RQOWECAXSA-N |
Isomeric SMILES | CC(=O)/C=N\O |
Canonical SMILES | CC(=O)C=NO |
Melting Point | 69.0 °C |
Introduction
Structural and Molecular Characterization
Isonitrosoacetone, systematically named Propanal, 2-oxo-, 1-oxime, is a colorless to pale yellow liquid with a molecular weight of 87.08 g/mol . Its structure features an oxime group () attached to the carbonyl carbon of acetone, resulting in a planar geometry that influences its reactivity. Key physicochemical properties include a density of , a boiling point of , and a melting point of . The compound’s flash point () classifies it as flammable, necessitating careful handling .
Table 1: Physicochemical Properties of Isonitrosoacetone
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 87.08 g/mol |
Density | 1.1 g/cm³ |
Boiling Point | 193°C at 760 mmHg |
Melting Point | 69°C |
Flash Point | 70.6°C |
Exact Mass | 87.032 Da |
Polar Surface Area (PSA) | 49.66 Ų |
The oxime group’s electron-withdrawing nature enhances the compound’s stability under acidic conditions, making it suitable for nitrosation reactions .
Synthesis and Industrial Production
The industrial synthesis of isonitrosoacetone involves the nitrosation of acetone using nitrosyl chloride () in the presence of a neutralizing agent like calcium carbonate () . The reaction proceeds via electrophilic substitution, where introduces the nitroso group () to the α-carbon of acetone.
Reaction Optimization
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Molar Ratio: A ketone-to- ratio of 9:1 to 13:1 maximizes yield (up to 92%) and purity .
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Temperature: Optimal reaction temperatures range from to , balancing reaction rate and byproduct formation .
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Continuous Process: Patent US3201468A describes a continuous industrial method where gaseous is introduced into a stirred suspension of and acetone. This approach achieves a throughput of 282 g of isonitrosoacetone over 8 hours with 92.3% purity .
Example Synthesis:
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A suspension of 72 g in 620 mL acetone reacts with 72 g liquid at for 4 hours.
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Filtration removes residual solids, and evaporation under reduced pressure yields 93 g crude product .
Pharmacological Applications
Isonitrosoacetone (referred to as MINA in pharmacological contexts) demonstrates efficacy in reactivating acetylcholinesterase (AChE) inhibited by organophosphate nerve agents . A 2011 kinetic study by Worek and Thiermann revealed that MINA restores AChE activity by displacing the organophosphate moiety, with a second-order reactivation rate constant () of .
Therapeutic Implications
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Nerve Agent Countermeasures: In guinea pigs, MINA increased survival rates by 80% following exposure to sarin, highlighting its potential as a post-exposure therapy .
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Comparative Efficacy: MINA outperforms traditional oximes like pralidoxime in penetrating the blood-brain barrier, enabling central nervous system AChE reactivation .
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear protective gloves/clothing |
Eye Damage | H319 | Use safety goggles |
Respiratory Irritation | H335 | Ensure adequate ventilation |
Industrial and Research Applications
Beyond pharmacology, isonitrosoacetone serves as a precursor in organic synthesis:
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Nitrosation Reactions: Used to produce α-isonitrosoketones, intermediates in dyes and agrochemicals .
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Coordination Chemistry: Forms complexes with transition metals, enabling catalytic applications.
Environmental and Regulatory Considerations
Isonitrosoacetone is classified as non-hazardous for transportation but requires disposal via licensed waste management facilities . Regulatory frameworks like REACH exempt it from registration due to production volumes below threshold limits .
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